3,4-Dichlorocinnamic acid

TRPA1 Antagonist Pain Ion Channel

3,4-Dichlorocinnamic acid (CAS 1202-39-7) is a halogenated derivative of cinnamic acid, characterized by the presence of two chlorine atoms at the 3- and 4-positions of its phenyl ring. This specific substitution pattern is a key structural feature that fundamentally distinguishes it from other chlorocinnamic acid isomers and the parent compound, leading to unique chemical and biological properties.

Molecular Formula C9H6Cl2O2
Molecular Weight 217.05 g/mol
CAS No. 1202-39-7
Cat. No. B072607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dichlorocinnamic acid
CAS1202-39-7
Molecular FormulaC9H6Cl2O2
Molecular Weight217.05 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C=CC(=O)O)Cl)Cl
InChIInChI=1S/C9H6Cl2O2/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1-5H,(H,12,13)/b4-2+
InChIKeyRRLUFPHCTSFKNR-DUXPYHPUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dichlorocinnamic Acid (CAS 1202-39-7): A Chlorinated Cinnamic Acid Building Block for Medicinal Chemistry and Chemical Biology Research


3,4-Dichlorocinnamic acid (CAS 1202-39-7) is a halogenated derivative of cinnamic acid, characterized by the presence of two chlorine atoms at the 3- and 4-positions of its phenyl ring. This specific substitution pattern is a key structural feature that fundamentally distinguishes it from other chlorocinnamic acid isomers and the parent compound, leading to unique chemical and biological properties . It is primarily utilized as a versatile synthetic intermediate in the preparation of more complex bioactive molecules, including N-arylcinnamamides and TRPA1 antagonists [1], and has been directly investigated for its own biological activity, including enzyme inhibition [2].

Why 3,4-Dichlorocinnamic Acid Cannot Be Interchanged with Other Cinnamic Acid Derivatives


The assumption that cinnamic acid derivatives are functionally interchangeable is invalid for scientific procurement. The number and position of chlorine substituents on the aromatic ring of cinnamic acid are critical determinants of biological activity, physicochemical properties, and synthetic utility. The 3,4-dichloro substitution pattern creates a unique spatial and electronic profile compared to other isomers, such as 2-chlorocinnamic acid or 2,4-dichlorocinnamic acid [1]. This structural specificity directly impacts molecular recognition by biological targets, leading to quantifiable differences in inhibitory potency, selectivity, and downstream efficacy, as demonstrated by comparative enzyme inhibition and antiplasmodial activity data. Therefore, substituting 3,4-dichlorocinnamic acid with another chlorinated analog can lead to failed experiments, misinterpretation of structure-activity relationships (SAR), and a significant loss of time and resources [2].

Quantitative Comparative Evidence for Selecting 3,4-Dichlorocinnamic Acid over Analogs


TRPA1 Antagonism: Nanomolar Potency of the Parent Acid Compared to Unknown Potency of Analogs

3,4-Dichlorocinnamic acid demonstrates direct antagonism of the human TRPA1 ion channel with an IC50 of 184.0 nM, a therapeutically relevant target for pain and inflammation [1]. This nanomolar potency is a critical point of differentiation. While the compound is used as a building block for more complex TRPA1 antagonists, its own intrinsic activity is a verifiable benchmark. In contrast, activity data for this specific target is not reported for close analogs like 2-chlorocinnamic acid or 2,4-dichlorocinnamic acid in the same context. This demonstrates that the 3,4-dichloro substitution pattern confers a specific and potent interaction with TRPA1 that cannot be assumed for other isomers.

TRPA1 Antagonist Pain Ion Channel

CYP3A4 Inhibition: Micromolar Potency Establishes a Baseline for Metabolic Stability Studies

3,4-Dichlorocinnamic acid inhibits human Cytochrome P450 3A4 (CYP3A4) with an IC50 of 20,000 nM (20 µM), a key enzyme in drug metabolism [1]. This provides a quantitative benchmark for its potential to cause drug-drug interactions (DDI) when used as a scaffold. The same compound also shows a Ki of 9,900 nM (9.9 µM) for CYP2C8 [2]. This data is essential for chemists aiming to optimize away from CYP liabilities. Without this specific data for the 3,4-dichloro analog, one cannot predict how a different halogenation pattern might alter CYP inhibition, leading to unpredictable metabolic profiles in downstream analogs.

CYP450 Inhibition Drug Metabolism ADME

Anti-Plasmodial Activity: 3,4-Dichloro Derivatives Show a Broader Activity Range than 4-Chloro Analogs

When used as a precursor for a series of N-arylcinnamamides, the 3,4-dichloro substitution pattern leads to a 'broader range of activity' against *Plasmodium falciparum* (chloroquine-sensitive 3D7/MRA-102 strain) compared to the corresponding series of 4-chlorocinnamanilides [1]. Specifically, while many compounds in both series were active (IC50 < 30 µM), the most potent derivative from the 3,4-dichloro series achieved an IC50 of 1.6 µM, with eight others showing IC50 values between 1.8 and 4.6 µM. This demonstrates that the 3,4-dichloro scaffold provides a superior starting point for generating potent and diverse anti-malarial leads than the mono-chlorinated 4-chloro scaffold.

Anti-Plasmodial Malaria Neglected Tropical Disease

Analytical Purity: Verifiable 99.7% (HPLC) Grade for Reproducible Research

Procurement decisions for chemical building blocks are often based on cost and stated purity. 3,4-Dichlorocinnamic acid is available with a verified batch purity of 99.7% as determined by HPLC area percentage, a value documented on a commercial Certificate of Analysis . This high level of purity ensures that biological or synthetic outcomes are not confounded by impurities, which can be a significant issue with lower-grade or poorly characterized material from other sources. While other vendors may offer '98%' material [1], the documented 99.7% purity provides an additional level of assurance for critical, high-stakes experiments.

Analytical Chemistry Quality Control Synthesis

High-Value Research Applications for 3,4-Dichlorocinnamic Acid (CAS 1202-39-7)


Lead Generation and SAR Studies for TRPA1 Antagonists

3,4-Dichlorocinnamic acid is a validated starting point for developing novel TRPA1 antagonists. Its direct inhibitory activity (IC50 = 184 nM) [1] on this ion channel provides a benchmark for assessing the potency of new analogs. Researchers can use this compound to explore structure-activity relationships (SAR) by modifying the carboxylic acid group to improve pharmacokinetic properties, using the parent acid's activity as a baseline for comparison.

Synthesis of Anti-Malarial N-Arylcinnamamide Libraries

For researchers focused on neglected tropical diseases, 3,4-dichlorocinnamic acid is a superior core scaffold for generating libraries of N-arylcinnamamides with anti-plasmodial activity [2]. Comparative evidence shows that derivatives built on this di-chlorinated scaffold achieve low micromolar IC50 values (1.6 - 4.6 µM) against *P. falciparum*, outperforming analogous series based on the 4-chloro scaffold. This makes it a strategic choice for hit-to-lead campaigns.

Medicinal Chemistry ADME Optimization Workflows

In drug discovery, understanding and mitigating CYP450 inhibition is critical. 3,4-Dichlorocinnamic acid serves as an informative model compound due to its characterized, moderate inhibition of CYP3A4 (IC50 = 20 µM) and CYP2C8 (Ki = 9.9 µM) [3][4]. It can be used as a reference compound in ADME (Absorption, Distribution, Metabolism, Excretion) assays and as a starting scaffold for medicinal chemists to design out CYP liabilities while retaining target activity.

Enzyme Inhibition Research: COX-2 and Dihydroorotase

Beyond its use as a building block, 3,4-dichlorocinnamic acid can be used directly in enzyme inhibition studies. It has been reported to inhibit Prostaglandin G/H synthase 2 (COX-2) and the enzyme dihydroorotase [5][6]. While these data points are from primary screening, they validate the compound's potential as a probe for these enzyme systems and provide a basis for more detailed kinetic and mechanistic studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,4-Dichlorocinnamic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.